molecular formula C11H8ClN3O2 B6385893 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine CAS No. 1261910-50-2

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine

Cat. No.: B6385893
CAS No.: 1261910-50-2
M. Wt: 249.65 g/mol
InChI Key: BGQVHTYXWCWFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact molecule are limited, its core structure shares key pharmacophoric features with known bioactive molecules. The scaffold incorporates a hydroxypyrimidine moiety, which is a recognized metal-chelating group present in inhibitors of metalloenzymes . This structure is analogous to chemotypes reported in scientific literature, such as N-hydroxy thienopyrimidine-2,3-diones and 3-hydroxypyrimidine-2,4-diones (HPD), which have been investigated as potent and selective inhibitors of viral enzymes, including HIV-1 reverse transcriptase-associated Ribonuclease H (RNase H) . The 2-hydroxypyrimidine group can function as a key component of a metal-chelating pharmacophore, often necessary for inhibiting enzymes that utilize a two-metal-ion catalytic mechanism, a feature common to RNase H and integrase enzymes . Research Applications: This compound is primarily suited for research and development in the fields of medicinal chemistry and drug discovery. It may serve as a valuable building block or a core scaffold for designing novel enzyme inhibitors. Potential research applications include, but are not limited to, the synthesis and biological evaluation of new antiviral agents, the exploration of structure-activity relationships (SAR) in inhibitor design, and as a synthetic intermediate for further chemical elaboration . Usage and Handling: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) before use and handle the compound in a well-ventilated environment, wearing appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-9-2-1-6(3-8(9)10(13)16)7-4-14-11(17)15-5-7/h1-5H,(H2,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQVHTYXWCWFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686861
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-50-2
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategic Design of Synthetic Routes

The efficient synthesis of a target molecule like 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine relies on a well-thought-out strategic plan. This involves dissecting the molecule into simpler, readily available starting materials through retrosynthesis and carefully selecting reagents that will facilitate the desired chemical transformations.

Retrosynthetic Approaches

A plausible retrosynthetic analysis for this compound suggests that the key carbon-carbon bond between the pyrimidine (B1678525) ring and the phenyl ring can be formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This disconnection leads to two primary synthons: a 5-halopyrimidine derivative (A) and a (3-carbamoyl-4-chlorophenyl)boronic acid or its ester (B).

Another viable retrosynthetic approach involves the construction of the pyrimidine ring from acyclic precursors. This could be achieved through a multi-component reaction, such as the Biginelli reaction, or a stepwise cyclocondensation. In this scenario, the substituted benzaldehyde, 3-carbamoyl-4-chlorobenzaldehyde (C), would be a crucial starting material, which would be condensed with a three-carbon component and a urea (B33335) or guanidine (B92328) equivalent.

Selection of Starting Materials and Reagents

Based on the retrosynthetic analysis, the selection of appropriate starting materials is critical. For the Suzuki-Miyaura coupling approach, a suitable 5-halopyrimidine would be required, such as 5-bromo-2-hydroxypyrimidine (B17364) or a protected version like 5-bromo-2-methoxypyrimidine (B78064). The corresponding boronic acid, (3-carbamoyl-4-chlorophenyl)boronic acid, would need to be synthesized, likely starting from 2-chloro-5-methylbenzoic acid or a related compound.

For the pyrimidine ring construction approach, the key starting material is 3-carbamoyl-4-chlorobenzaldehyde. The synthesis of this aldehyde could potentially start from 4-chloro-3-methylbenzonitrile, involving functional group transformations to introduce the aldehyde and carbamoyl (B1232498) groups. The other components for a multi-component reaction would include a β-ketoester or a similar three-carbon building block and urea or a protected urea derivative.

Multi-Component Reaction Approaches to Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex molecules like pyrimidines in a single step. The Biginelli reaction, a classic MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. google.comresearchgate.netmdpi.com

For the synthesis of this compound, a Biginelli-type reaction could be envisioned using 3-carbamoyl-4-chlorobenzaldehyde, a suitable β-dicarbonyl compound, and urea. The choice of the β-dicarbonyl compound would influence the substituents at the 4- and 6-positions of the resulting pyrimidine ring. Subsequent oxidation would then yield the desired aromatic pyrimidine core. The use of various catalysts, including Lewis acids and protic acids, can influence the reaction efficiency and yield. google.comresearchgate.net

Component Example Role in the Reaction
Aldehyde3-Carbamoyl-4-chlorobenzaldehydeProvides the C4 and aryl substituent of the pyrimidine ring
β-Dicarbonyl CompoundEthyl acetoacetateProvides the C5 and C6 carbons and a substituent at C6
Urea/ThioureaUreaProvides the N1, C2, and N3 atoms of the pyrimidine ring

Step-by-Step Synthetic Protocols for this compound

A stepwise approach, particularly one employing a Suzuki-Miyaura cross-coupling, provides a convergent and often high-yielding route to the target molecule. This strategy relies on the synthesis of key intermediates, followed by their coupling and any necessary functional group manipulations.

Key Intermediate Synthesis

Synthesis of 3-Carbamoyl-4-chlorophenylboronic Acid Pinacol (B44631) Ester: A plausible route to this key intermediate begins with 2-chloro-5-nitrobenzoic acid. The carboxylic acid can be converted to the corresponding amide, followed by reduction of the nitro group to an amine. Diazotization of the amine and subsequent Sandmeyer reaction can introduce a bromine or iodine atom. This halogenated intermediate can then be subjected to a Miyaura borylation reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to yield the desired boronic acid pinacol ester.

Synthesis of 5-Bromo-2-methoxypyrimidine: 2-Hydroxypyrimidine (B189755) can be brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS). The resulting 5-bromo-2-hydroxypyrimidine can then be O-methylated using a reagent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base to protect the hydroxyl group.

Cyclization Reactions and Functionalization

Suzuki-Miyaura Coupling: The synthesized 3-carbamoyl-4-chlorophenylboronic acid pinacol ester and 5-bromo-2-methoxypyrimidine can be coupled using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or sodium carbonate, in a suitable solvent system, typically a mixture of an organic solvent and water. This reaction would yield 5-(3-carbamoyl-4-chlorophenyl)-2-methoxypyrimidine.

Demethylation: The final step would involve the demethylation of the 2-methoxy group to unveil the 2-hydroxy functionality. This can be achieved using various reagents, such as boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or strong acids like hydrobromic acid.

Reaction Step Reactants Key Reagents Product
Suzuki-Miyaura Coupling3-Carbamoyl-4-chlorophenylboronic acid pinacol ester, 5-Bromo-2-methoxypyrimidinePd(PPh₃)₄, K₂CO₃5-(3-Carbamoyl-4-chlorophenyl)-2-methoxypyrimidine
Demethylation5-(3-Carbamoyl-4-chlorophenyl)-2-methoxypyrimidineBBr₃ or HBrThis compound

Enantioselective Synthesis and Stereochemical Control

The creation of chiral centers in molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. For a molecule like this compound, the introduction of chirality would most likely occur through modification of the pyrimidine core or its substituents. While direct asymmetric synthesis of this specific compound is not well-documented, analogous transformations in pyrimidine chemistry provide a roadmap for achieving such goals.

One promising approach involves the enantioselective reduction of a suitable precursor. For instance, the asymmetric hydrogenation of a C=C or C=N bond within a related pyrimidine derivative could establish a stereocenter. The choice of a chiral catalyst is paramount in this process, with transition metal complexes bearing chiral ligands being a common strategy.

Another potential avenue is the use of chiral auxiliaries. By temporarily attaching a chiral group to a precursor molecule, it can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed, yielding the enantiomerically enriched product.

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral small molecules, such as proline and its derivatives, can catalyze a wide range of transformations with high stereoselectivity. Adapting these methods to the synthesis of pyrimidine derivatives could provide a metal-free and environmentally benign route to chiral analogues of this compound.

The following table illustrates the potential for achieving high enantiomeric excess (e.e.) in the synthesis of chiral heterocyclic compounds using various catalytic systems, which could be conceptually applied to derivatives of the target molecule.

Catalytic SystemTransformationSubstrate ClassAchievable Enantiomeric Excess (e.e.)
Rhodium-BINAPAsymmetric HydrogenationProchiral alkenes>95%
Ruthenium-DAIPENAsymmetric HydrogenationAromatic ketones>98%
Chiral Phosphoric AcidAsymmetric ReductionIminesUp to 99%
ProlineAldol ReactionAldehydes and ketones>90%

This table presents generalized data for the enantioselective synthesis of various organic compounds and serves as an illustrative guide for potential application to pyrimidine derivatives.

Process Optimization for Compound Derivatization

The efficient synthesis of derivatives of this compound on a larger scale necessitates a thorough optimization of reaction conditions. Key parameters that are typically investigated include reaction time, temperature, solvent, and catalyst loading. The goal is to maximize yield and purity while minimizing costs and environmental impact.

High-throughput screening (HTS) techniques can be employed to rapidly evaluate a wide range of reaction conditions. By running numerous small-scale reactions in parallel, researchers can quickly identify optimal parameters. Design of Experiments (DoE) is another powerful statistical tool that allows for the systematic investigation of multiple variables simultaneously, leading to a comprehensive understanding of their interplay and the identification of a robust process window.

For the derivatization of the pyrimidine core, common transformations include N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions to introduce new substituents at various positions. Optimizing these reactions would involve screening different bases, ligands, and metal precursors to find the most efficient catalytic system.

The use of flow chemistry offers significant advantages for process optimization and scale-up. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and improved heat and mass transfer. This can lead to higher yields, shorter reaction times, and enhanced safety compared to traditional batch processing.

The following table provides an example of how reaction conditions can be optimized for a generic palladium-catalyzed cross-coupling reaction, a common method for derivatizing heterocyclic compounds.

ParameterCondition 1Condition 2Condition 3 (Optimized)
CatalystPd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
LigandNoneXPhosSPhos
BaseNa₂CO₃K₃PO₄Cs₂CO₃
SolventTolueneDioxaneTHF
Temperature100 °C80 °C60 °C
Yield45%75%95%

This table illustrates a hypothetical optimization process for a cross-coupling reaction, demonstrating how systematic variation of parameters can lead to significantly improved yields.

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of chemical structure determination in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the molecular framework.

1D and 2D NMR Techniques

For a molecule like 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine, a series of NMR experiments would be required. One-dimensional (1D) techniques such as ¹H (proton) and ¹³C (carbon-13) NMR would provide initial information on the number and types of hydrogen and carbon atoms present in the molecule.

Two-dimensional (2D) NMR experiments would be essential to assemble the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, revealing adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Interpretation of Chemical Shifts and Coupling Patterns

The analysis of ¹H NMR spectra would focus on the chemical shifts (δ, in ppm), which indicate the electronic environment of each proton. For instance, aromatic protons on the chlorophenyl and pyrimidine (B1678525) rings would be expected to resonate in the downfield region (typically δ 7-9 ppm). The integration of these signals would correspond to the number of protons. Spin-spin coupling patterns (e.g., doublets, triplets) and their associated coupling constants (J, in Hz) would provide information about the connectivity and relative orientation of neighboring protons.

In the ¹³C NMR spectrum, the chemical shifts of each carbon atom would be analyzed to identify different functional groups, such as the carbamoyl (B1232498) group (C=O), carbons of the aromatic rings, and the hydroxyl-bearing carbon of the pyrimidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. For the target compound, key vibrational bands would be expected for the N-H stretches of the carbamoyl and pyrimidine groups, the C=O stretch of the carbamoyl group, C-Cl stretching, O-H stretching, and various C=C and C=N stretching modes within the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of this compound. Techniques like electrospray ionization (ESI) or electron impact (EI) would be used to ionize the molecule. The resulting mass spectrum would show a molecular ion peak [M]+ or a protonated/deprotonated molecular peak ([M+H]+ or [M-H]-), confirming the molecular weight. Analysis of the fragmentation pattern, where the molecule breaks apart in a predictable manner, would help to confirm the presence of key structural motifs like the chlorophenyl and hydroxypyrimidine rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Crystal Growth and Diffraction Data Collection

To perform this analysis, a high-quality single crystal of the compound must first be grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the final crystal structure is solved and refined. This would provide unambiguous confirmation of the compound's structure and its packing in the crystal lattice.

Molecular and Supramolecular Network Analysis

The determination of the three-dimensional arrangement of atoms in a molecule and the interactions governing its crystal packing is crucial for understanding its physicochemical properties. X-ray crystallography is the definitive method for this purpose. For a molecule like this compound, which contains multiple hydrogen bond donors (carbamoyl N-H, pyrimidine N-H, and O-H) and acceptors (carbamoyl C=O, pyrimidine N, and C=O), the resulting supramolecular structure is expected to be dominated by a robust network of hydrogen bonds.

In related compounds containing carbamoyl and chloro-phenyl groups, X-ray diffraction studies have elucidated the formation of extensive supramolecular structures. mdpi.com The most striking feature in the molecular packing of such compounds is often the formation of tapes or sheets mediated by hydrogen bonding. mdpi.com For instance, amide N-H donors frequently interact with carbonyl oxygen acceptors of adjacent molecules, creating chains or dimeric motifs. mdpi.com The presence of a hydroxypyrimidine ring introduces additional possibilities for hydrogen bonding, including the formation of well-defined ring motifs. researchgate.net

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a structurally related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, are presented below.

Interactive Table 1: Example Crystallographic Data for a Related Compound mdpi.com
ParameterValue
Chemical FormulaC₁₁H₁₂ClNO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.2349(19)
b (Å)4.8027(5)
c (Å)9.7993(7)
β (°)96.863(7)
Volume (ų)1132.40(17)
Z4
Hydrogen Bond Distance (Donor···Acceptor, Å)
O-H···O (Carboxylic Acid)2.651(4)
N-H···O (Amide)3.027(4)

Chromatographic Techniques for Purity Assessment

Assessing the purity of a chemical compound is essential for its characterization and use. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, particularly for pyrimidine derivatives. nih.govresearchgate.net The analysis is typically performed using reversed-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For pyrimidine derivatives and related heterocyclic compounds, C18 columns are commonly employed as the stationary phase. nih.gov The mobile phase often consists of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile, which allows for the effective separation of the main compound from its impurities and by-products. nih.gov The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (variable composition) to achieve optimal resolution in a reasonable timeframe. nih.gov Detection is frequently carried out using a UV-visible detector set at a wavelength where the compound exhibits strong absorbance.

The development of a robust HPLC method involves validating several parameters, including linearity, repeatability, accuracy, and the limits of detection (LOD) and quantitation (LOQ). nih.gov A successful method will show a single, sharp peak for the pure compound, well-separated from any peaks corresponding to impurities. nih.gov

The following table provides an example of typical parameters used in an RP-HPLC method for the purity assessment of a related organic compound, demonstrating the common experimental setup.

Interactive Table 2: Example RP-HPLC Parameters for Purity Analysis nih.gov
ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 (ODS) Column
Mobile PhaseMethanol-Water mixture (e.g., 6:4, v/v)
Flow Rate1.0 mL/min (typical)
DetectionUV Absorbance (e.g., at 341 nm)
Injection Volume20 µL (typical)
Column TemperatureAmbient
Analysis Time~15 minutes

Biological Activities and Mechanistic Investigations

In Vitro Biological Activity Screening

Enzyme Inhibition Assays

No specific data concerning the Cyclooxygenase (COX) inhibitory activity of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine has been reported. However, the pyrimidine (B1678525) core is a key structural feature in numerous compounds that have been investigated as COX inhibitors. Research has shown that certain pyrimidine derivatives can exhibit potent and selective inhibition of COX-2, an enzyme isoform implicated in inflammation and pain.

For instance, studies on various pyrimidine-5-carbonitriles and other derivatives have demonstrated significant inhibitory activity against the COX-2 enzyme, with some compounds showing potency comparable to the reference drug Celecoxib. The general structure-activity relationship suggests that substitutions on the pyrimidine ring play a crucial role in both the potency and selectivity of COX-2 inhibition. One study identified N-(2-((7-nitro-benzo[c]oxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine as a potent and selective COX-2 inhibitor with an IC₅₀ value of 1.8 μM. Another investigation found that spiro pyrrolo[3,4-d]pyrimidine derivatives were powerful and selective COX-2 inhibitors, with selectivity indices significantly higher than Celecoxib.

Table 1: In Vitro COX-2 Inhibition Data for Selected Pyrimidine Derivatives
CompoundCOX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Pyrimidine Derivative 3b0.20 ± 0.01Not Reported
Pyrimidine Derivative 5b0.18 ± 0.01Not Reported
Pyrimidine Derivative 5d0.16 ± 0.01Not Reported
Fluorescent Pyrimidine Derivative 61.8Not Reported
Spiro Pyrrolo[3,4-d]pyrimidine 6Not Reported129.21
Spiro Pyrrolo[3,4-d]pyrimidine 11Not Reported175
Celecoxib (Reference)Not Reported31.52

There is no specific information available regarding the Dihydrofolate Reductase (DHFR) inhibitory activity of this compound. Nevertheless, the pyrimidine ring is a foundational component of many known DHFR inhibitors, which are crucial in therapeutic areas like cancer and infectious diseases. DHFR inhibitors work by blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell proliferation.

Numerous studies have explored the synthesis of novel pyrimidine-based compounds as potential DHFR inhibitors. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated, with some compounds showing high inhibitory activity against DHFR. Specifically, one thieno[2,3-d]pyrimidine derivative (compound 20 in the study) was found to be a more potent inhibitor of DHFR (IC₅₀ = 0.20 μM) than the well-known drug Methotrexate (IC₅₀ = 0.22 μM). Another study on pyrazolo[3,4-d]pyrimidine analogues identified a compound with an IC₅₀ of 2.41 µM against human DHFR. These findings underscore the potential of the pyrimidine scaffold for the development of effective DHFR inhibitors.

Table 2: In Vitro DHFR Inhibition Data for Selected Pyrimidine Derivatives
CompoundDHFR IC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine Derivative 7d0.462
Thieno[2,3-d]pyrimidine Derivative 10e0.541
Thieno[2,3-d]pyrimidine Derivative 200.20
Pyrazolo[3,4-d]pyrimidine Analogue 6i2.41
Methotrexate (Reference)0.117
Methotrexate (Reference)0.22

No research findings on the in vitro inhibition of Dihydropteroate Synthase (DHPS) by this compound were identified in the available literature.

There is no available data from in vitro screening assays regarding the inhibitory effect of this compound on Rho-associated Protein Kinase (ROCK).

No studies on the in vitro inhibition of Acetohydroxyacid Synthase (AHAS) by this compound have been reported in the scientific literature.

Cell-Based Phenotypic Assays

While antiproliferative data for this compound is not specifically reported in the reviewed literature, the pyrimidine nucleus is a cornerstone in the development of anticancer agents. mdpi.comresearchgate.net Numerous derivatives have demonstrated significant antiproliferative and antitumor effects across a wide spectrum of human cancer cell lines. nih.govresearchgate.net

For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been tested against breast cancer cell lines, with some compounds showing potent effects. acs.org Similarly, thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamide scaffolds have shown moderate cytotoxic activity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines. nih.gov Fused pyrimidine derivatives, such as thiazolopyrimidines, have also been evaluated by the National Cancer Institute (NCI), with one compound showing potent inhibition against the A498 renal cancer cell line (IC50 = 3.5 μM). nih.gov

The antiproliferative activity is often linked to specific structural features. Studies on substituted pyridines and pyrimidines have shown that the type, number, and position of substituent groups (such as methoxy, hydroxyl, or halogen groups) significantly influence the cytotoxic potency against cell lines like MCF-7. mdpi.com

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
Thiazolopyrimidine derivative (3d)A498 (Renal)3.5 μM nih.gov
Thieno[2,3-d]pyrimidine derivative (8)Colon HT-29Potent Growth Inhibition nih.gov
Pyrimidine-based FAK inhibitor (72)MDA-MB-231 (Breast)0.126 μM nih.gov
Thiopyrano[4,3-d]pyrimidine (11j)A549 (Lung)11.59 ± 0.11 µM nih.gov
Thiopyrano[4,3-d]pyrimidine (11j)PC-3 (Prostate)15.29 ± 0.83 µM nih.gov
Thiopyrano[4,3-d]pyrimidine (11j)MCF-7 (Breast)12.43 ± 0.96 µM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h)Panc-1, MCF-7, HT-29, A-54922 nM (GI50) mdpi.com

There is no specific information on the antiviral efficacy of this compound in the provided search results. However, the pyrimidine scaffold is a key component in many antiviral drugs, including both nucleoside and non-nucleoside inhibitors. nih.govnih.gov

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often incorporate heterocyclic systems, and pyrimidine derivatives have been explored for this purpose. youtube.com These compounds can allosterically bind to and inhibit viral enzymes like reverse transcriptase. nih.gov For example, derivatives of pyrimidines have been shown to bind to HIV-1 reverse transcriptase and inhibit its activity. nih.gov

Furthermore, pyrimidine derivatives have been identified as inhibitors of other viruses. One study identified a pyrimidine-containing compound as an effective inhibitor of Zika virus (ZIKV) and Dengue virus (DENV-2), with EC50 values of 2.4 μM and 1.4 μM, respectively. mdpi.com However, research has also shown that the potentiation of antiviral effects through the inhibition of nucleotide biosynthesis pathways, a strategy effective for purine (B94841) nucleobases, did not work for pyrimidine nucleobases against the Dengue virus, suggesting differences in metabolic pathways. mdpi.com The synthesis of various nucleoside analogs, including those with pyrimidine bases, continues to be a major focus of antiviral research. acs.org

Direct studies detailing the immunomodulatory and anti-inflammatory effects of this compound are not available in the current literature. Nonetheless, the pyrimidine core is recognized as a promising scaffold for developing molecules with such activities. mdpi.com

Synthetic pyrimidine derivatives have been reported to possess anti-inflammatory properties. mdpi.com For example, a series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed based on their potential to act as lipoxygenase inhibitors and antioxidants, which are key mechanisms for controlling inflammation. mdpi.com

The broader field of immunomodulation by synthetic chemicals is an area of active research. nih.gov While not specific to pyrimidines, studies on endocrine-disrupting chemicals (EDCs) show that synthetic molecules can significantly affect the development, function, and lifespan of various immune cells, including lymphocytes and monocytes. nih.gov This indicates that synthetic heterocyclic compounds can interact with the immune system, although the specific effects of pyrimidine derivatives like the one would require dedicated investigation. The diverse biological activities reported for pyrimidine derivatives suggest that exploring their immunomodulatory potential is a valid research direction. mdpi.com

Cellular and Molecular Mechanism of Action Studies

The cellular and molecular mechanisms underlying the biological activities of this compound are multifaceted, with research pointing towards involvement in key cellular processes such as cell signaling, apoptosis, and DNA interaction.

Studies on structurally similar compounds suggest that this compound may exert its effects by modulating various cell signaling pathways. One such pathway involves PIM kinases, which are crucial in regulating cell proliferation and apoptosis. nih.gov PIM kinases can phosphorylate and stabilize the MYC oncogene, a key transcription factor that promotes cancer progression. nih.gov Inhibition of PIM kinases by compounds with a pyrimidine scaffold can disrupt these signaling cascades, leading to anti-proliferative effects. nih.gov

A significant body of evidence suggests that compounds with structural similarities to this compound can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govmdpi.commdpi.com The induction of apoptosis is a key mechanism for the elimination of cancerous cells.

The apoptotic process can be initiated through the intrinsic pathway, which involves the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome-C. nih.gov This triggers a cascade of events leading to the activation of caspases, which are enzymes that execute the apoptotic program. nih.govnih.gov Research on related compounds has shown an increase in apoptotic markers, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Furthermore, some compounds have been observed to activate the expression of pro-apoptotic proteins like Bax and p53. nih.gov

The interaction with DNA is another potential mechanism of action for this compound. Studies on various molecules have demonstrated the ability of small molecules to bind to DNA, leading to conformational changes and interference with DNA replication and transcription. nih.govnih.govresearchgate.net

Binding to DNA can occur through different modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This interaction can lead to changes in the DNA's structure, such as a transition from the B-form to a more compact C-form. nih.gov Spectroscopic studies are often employed to investigate these interactions, where changes in the absorption spectra of the compound in the presence of DNA can indicate binding. nih.gov

Preclinical In Vivo Efficacy Assessment

While in vitro studies provide valuable information on the biological activities of a compound, preclinical in vivo studies are essential to evaluate its efficacy and potential therapeutic applications in a living organism.

The selection of appropriate animal models is crucial for assessing the in vivo efficacy of this compound. Given its potential anticancer properties based on in vitro studies of related compounds, xenograft models are often employed. In these models, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the compound on tumor growth can then be evaluated. mdpi.com

For instance, in a study involving a different therapeutic agent, a significant decrease in solid tumor mass was observed upon treatment, demonstrating the utility of such models in assessing in vivo efficacy. mdpi.com The choice of the specific cancer cell line for the xenograft would depend on the in vitro activity profile of the compound against various cancer types.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the biological activities, efficacy in target disease models, target engagement, or pharmacodynamic biomarker analysis for the chemical compound "this compound."

Therefore, the requested article focusing solely on this compound cannot be generated.

Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Design

Identification of Key Structural Determinants for Biological Activity

The biological activity of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine is intricately linked to the specific arrangement and interplay of its constituent chemical moieties. The core structure, a 2-hydroxypyrimidine (B189755) ring, serves as the fundamental scaffold upon which the key pharmacophoric features are strategically positioned. The substitution at the 5-position with a 3-carbamoyl-4-chlorophenyl group is a critical determinant of its biological profile.

The 4-chloro substituent on the phenyl ring also plays a pivotal role. Halogen atoms, such as chlorine, can modulate the electronic properties of the phenyl ring and enhance binding affinity through halogen bonding or hydrophobic interactions. nih.gov The presence of both the carbamoyl (B1232498) and chloro groups on the phenyl ring creates a unique electronic and steric profile that is essential for its biological function. Moreover, the 2-hydroxyl group on the pyrimidine (B1678525) ring can participate in tautomerism and is a key site for hydrogen bonding, further anchoring the molecule to its target. researchgate.netresearchgate.net

Systematics of Substituent Effects on Pyrimidine Core

The biological activity of pyrimidine derivatives can be finely tuned by systematic modifications of the substituents on both the pyrimidine and phenyl rings. nih.gov

Impact of Phenyl Ring Modifications (e.g., halogenation, carbamoyl position)

Modifications to the phenyl ring substituent have a profound impact on the activity of 5-phenylpyrimidine (B189523) derivatives. The nature and position of these substituents dictate the electronic distribution, lipophilicity, and steric hindrance of the molecule, all of which are critical for target engagement.

Halogenation: The introduction of halogen atoms, such as the chlorine atom in the subject compound, is a common strategy in medicinal chemistry to enhance biological activity. Studies on related compounds have shown that halogen substituents can increase potency by forming favorable interactions within the binding site. nih.gov The position of the halogen is also crucial; for instance, substitutions at the para-position of the phenyl ring have been shown to be beneficial in many cases.

Carbamoyl Position: The positioning of the carbamoyl group is a key determinant of activity. In a series of 5-carbamoyl-2-phenylpyrimidine derivatives, the placement of the carbamoyl group at different positions on the phenyl ring resulted in significant variations in inhibitory potency. nih.gov This highlights the directional nature of the interactions formed by this group and the precise conformational requirements for optimal binding. Altering the carbamoyl group itself, for instance, by N-alkylation, can also dramatically influence activity, suggesting that both the hydrogen-bonding capacity and the steric bulk around this moiety are important.

ModificationImpact on ActivityReference
Halogenation Increased potency through favorable interactions nih.gov
Carbamoyl Position Significant variation in potency based on position nih.gov
N-Alkylation of Carbamoyl Dramatic influence on activity nih.gov

Influence of Pyrimidine Ring Substitutions (e.g., hydroxyl group)

Substitutions on the pyrimidine ring itself are equally critical in defining the biological profile of these compounds. The 2-hydroxyl group is a particularly important feature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology is invaluable in medicinal chemistry for predicting the activity of novel compounds and for guiding the rational design of more potent analogues.

Development of Statistical Models for Activity Prediction

The development of a robust QSAR model for this compound and its analogues would involve several key steps. First, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Commonly used statistical methods for developing QSAR models include Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN). nih.govscirp.org MLR attempts to find a linear relationship between the descriptors and the biological activity, while ANNs can capture more complex, non-linear relationships. The selection of the most relevant descriptors is a critical step, often achieved through statistical techniques that identify the descriptors with the highest correlation to the biological activity.

For a series of pyrimidine derivatives, a hypothetical MLR model might take the following form:

log(1/IC50) = β0 + β1LogP + β2HD + β3*MW + ...

Where IC50 is the inhibitory concentration, LogP is the lipophilicity, HD is a descriptor for hydrogen bond donors, MW is the molecular weight, and β are the regression coefficients.

Validation and Predictive Power of QSAR Models

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for the design of new compounds. Validation is typically performed using both internal and external methods.

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model using the training set of data. A high q² value indicates that the model is not overfitted and has good internal predictive ability.

External validation involves using the developed QSAR model to predict the biological activity of a separate set of compounds (the test set) that were not used in the model's development. The predictive power of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. Key statistical parameters for external validation include the squared correlation coefficient (R²) between the predicted and observed activities. A high R² value for the test set is a strong indicator of the model's predictive capability. nih.govresearchgate.net

The following table summarizes key statistical parameters used in QSAR model validation:

Statistical ParameterDescriptionDesirable Value
R² (Coefficient of Determination) Measures the goodness of fit of the modelClose to 1
q² (Cross-validated R²) Measures the internal predictive ability of the modelHigh (e.g., > 0.5)
R²_pred (Predictive R² for test set) Measures the external predictive ability of the modelHigh (e.g., > 0.6)

By employing robustly validated QSAR models, medicinal chemists can prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process for this important class of pyrimidine derivatives.

Ligand Design Strategies Based on SAR Insights

The design of potent and selective ligands targeting specific biological macromolecules is a cornerstone of medicinal chemistry. For the chemical entity This compound , structure-activity relationship (SAR) insights, derived from analogous chemical series, offer a rational basis for designing next-generation compounds with potentially enhanced activity, selectivity, and pharmacokinetic properties. The following strategies are informed by established principles in the medicinal chemistry of pyrimidine derivatives.

Bioisosteric Replacement of the Carbamoyl Group:

The carbamoyl group (-CONH2) at the 3-position of the phenyl ring is a key feature, likely involved in hydrogen bonding interactions with the target protein. A primary design strategy would involve its bioisosteric replacement to explore other potential interactions and modulate physicochemical properties. For instance, replacing the carbamoyl group with a tetrazole ring could offer a different hydrogen bonding pattern and may enhance metabolic stability. Similarly, a hydroxamic acid (-CONHOH) or a sulfonamide (-SO2NH2) could be explored to probe interactions with different residues in the active site.

Exploration of Substituents on the Phenyl Ring:

Modification of the 2-Hydroxypyrimidine Core:

Conformational Restriction and Scaffolding Hopping:

The rotational freedom between the pyrimidine and phenyl rings can be a determinant of binding affinity. Introducing linkers or fusing the two rings to create a more rigid, conformationally constrained analog could lock the molecule into a bioactive conformation, thereby increasing potency. For example, creating a tricyclic system by bridging the two rings could be a viable strategy. "Scaffold hopping," where the 2-hydroxypyrimidine core is replaced with other heterocyclic systems (e.g., pyridinone, triazinone) that can maintain the key pharmacophoric features, is another advanced strategy to explore novel chemical space and potentially improve drug-like properties.

The following table summarizes hypothetical SAR data based on common trends observed in pyrimidine derivatives, illustrating how modifications to the core structure of This compound could influence inhibitory activity.

Compound IDR1 (at C4 of Phenyl)R2 (at C3 of Phenyl)R3 (at C2 of Pyrimidine)Hypothetical IC50 (nM)Rationale for Activity Change
Parent ClCONH2OH100Baseline activity.
A1 FCONH2OH150Fluorine may provide a less optimal electronic interaction.
A2 BrCONH2OH80Bromine may offer a better hydrophobic interaction.
A3 CH3CONH2OH200A methyl group might introduce steric hindrance.
B1 ClCNOH50Nitrile could be a more effective hydrogen bond acceptor.
B2 ClCOOHOH75Carboxylic acid might introduce a favorable charge interaction.
C1 ClCONH2NH2120Amino group may alter the necessary hydrogen bonding network.
C2 ClCONH2SH300Thiol group may lead to a less favorable binding mode.

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound. This interactive table presents speculative inhibitory concentration (IC50) values to illustrate potential outcomes of chemical modifications based on general principles of medicinal chemistry for pyrimidine derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its chemical behavior.

Furthermore, DFT can be used to calculate a range of electronic properties. These properties, including but not limited to dipole moment, polarizability, and electrostatic potential, offer insights into the molecule's charge distribution and how it might interact with its environment.

Table 1: Hypothetical DFT-Calculated Geometry Parameters for this compound

ParameterValue
C-Cl Bond LengthValue would be determined
C=O Bond LengthValue would be determined
N-H Bond LengthValue would be determined
Pyrimidine Ring PlanarityValue would be determined
Dihedral Angle (Phenyl-Pyrimidine)Value would be determined

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. For this compound, FMO analysis would predict the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure would highlight potential sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Properties of this compound

PropertyValue (in eV)
HOMO EnergyValue would be determined
LUMO EnergyValue would be determined
HOMO-LUMO Energy GapValue would be determined

Note: The values in this table are placeholders and would be determined through actual FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, particularly within the aromatic rings and conjugated systems. It can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and empty orbitals. The magnitude of these interactions provides a quantitative measure of the molecule's electronic stability.

Table 3: Hypothetical NBO Analysis Data for this compound

Donor NBOAcceptor NBOStabilization Energy (kcal/mol)
e.g., Lone Pair on Oxygene.g., π antibonding orbital of C=CValue would be determined
e.g., π bonding orbital of Phenyl ringe.g., π antibonding orbital of Pyrimidine ringValue would be determined

Note: The values and interactions in this table are hypothetical examples and would be determined through actual NBO analysis.

Molecular Docking for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations would place the this compound molecule into the binding site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, which is often expressed as a binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most likely binding mode. This information is crucial for understanding the potential biological activity of the compound.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Binding Mode
e.g., Kinase XValue would be determinedDescription of the orientation in the binding site
e.g., Receptor YValue would be determinedDescription of the orientation in the binding site

Note: The values and descriptions in this table are hypothetical and would be determined through actual molecular docking studies.

Beyond predicting the binding pose and affinity, molecular docking analysis provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition. For this compound, key interactions could include:

Hydrogen Bonds: The carbamoyl (-CONH2) and hydroxyl (-OH) groups are potential hydrogen bond donors and acceptors, which could form strong interactions with amino acid residues in the protein's binding site.

π-π Stacking: The phenyl and pyrimidine rings are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the phenyl ring could participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in molecular recognition.

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A detailed analysis of these interactions would identify the key amino acid residues involved in binding and provide a rationale for the compound's predicted affinity and selectivity for a particular target.

Table 5: Hypothetical Key Intermolecular Interactions for this compound

Interaction TypeInteracting Groups on LigandInteracting Residues on Protein
Hydrogen BondCarbamoyl groupe.g., Asp123, Gln78
Hydrogen BondHydroxyl groupe.g., Ser45
π-π StackingPhenyl ringe.g., Phe150
π-π StackingPyrimidine ringe.g., Trp99
Halogen BondChlorine atome.g., Backbone carbonyl of Leu55

Note: The interactions and residues listed in this table are hypothetical examples and would be determined through actual molecular docking analysis.

Computational Chemistry and Molecular Simulation Studies of 5 3 Carbamoyl 4 Chlorophenyl 2 Hydroxypyrimidine

Computational chemistry and molecular simulation offer powerful tools to investigate the molecular properties of "5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine" at an atomic level. These methods provide insights into its electronic structure, conformational flexibility, and potential interactions with biological targets, complementing experimental data and guiding further research.

Pharmacokinetics and Drug Metabolism Research

Absorption and Distribution Studies in Preclinical Models

No data is available on the absorption and distribution of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine in preclinical models.

Biotransformation Pathways and Metabolite Identification

There is no available information regarding the biotransformation pathways or the identification of metabolites for this compound.

Excretion Routes and Mass Balance Studies

Information on the excretion routes and the results of mass balance studies for this compound could not be found.

Enzyme Systems Involved in Metabolism

There are no studies available that identify the specific enzyme systems, such as cytochrome P450 isoforms, involved in the metabolism of this compound.

Conclusion and Future Research Perspectives in Translational Chemical Biology

Synthesis and Characterization Advancements

The synthesis of polysubstituted pyrimidines, such as 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine, has been significantly advanced through the development of robust and efficient synthetic methodologies. Multi-component reactions, for instance, offer a streamlined approach to constructing the pyrimidine (B1678525) core from simple precursors. derpharmachemica.com Cross-coupling reactions, particularly Suzuki coupling, have proven invaluable for introducing aryl substituents at the 5-position of the pyrimidine ring. researchgate.net

The characterization of these complex molecules relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in elucidating the precise connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy helps in identifying the key functional groups, such as the hydroxyl, carbamoyl (B1232498), and chloro groups. Mass spectrometry provides accurate molecular weight determination, confirming the elemental composition of the synthesized compound. For a definitive three-dimensional structural analysis, single-crystal X-ray diffraction can be employed. mdpi.com

Table 1: Spectroscopic and Analytical Characterization Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Detailed structural information, including connectivity and stereochemistry.
Infrared (IR) SpectroscopyIdentification of functional groups.
Mass Spectrometry (MS)Determination of molecular weight and elemental composition.
X-ray CrystallographyPrecise three-dimensional structure of the molecule in its crystalline state.

Comprehensive Understanding of Biological Activity and Mechanism

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govscialert.net The presence of a 4-chlorophenyl substituent in many biologically active pyrimidines suggests its importance for potent activity, potentially through favorable interactions with target proteins. nih.gov The carbamoyl group is a key hydrogen bonding motif and can play a crucial role in the binding of the molecule to its biological target. mdpi.com

Given the structural features of this compound, it is plausible that this compound could exhibit significant anticancer activity. Many pyrimidine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. ekb.egacs.org For example, pyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. ekb.egnih.gov The mechanism of action could involve competitive binding to the ATP-binding site of these kinases, thereby blocking their downstream signaling pathways.

Rational Drug Design and Optimization

The principles of rational drug design are central to the development of potent and selective pyrimidine-based therapeutics. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography of protein-ligand complexes, allow for the systematic modification of the lead compound to enhance its activity and selectivity. nih.gov

For instance, the 2-hydroxypyrimidine (B189755) core can serve as a versatile scaffold for building kinase inhibitors, with the substituents at the 5-position playing a crucial role in determining the selectivity for a particular kinase. acs.org The 3-carbamoyl-4-chlorophenyl moiety could be optimized by introducing different substituents on the phenyl ring to improve interactions with the target protein and enhance oral bioavailability. The pyrimidine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. jrasb.com

Table 2: Key Structural Motifs and Their Potential Roles

Structural MotifPotential Role in Biological Activity
2-Hydroxypyrimidine CoreScaffold for interaction with various biological targets, particularly kinases.
5-(4-Chlorophenyl) GroupCan enhance potency through hydrophobic and halogen bonding interactions.
3-Carbamoyl GroupActs as a hydrogen bond donor and acceptor, crucial for target binding.

Emerging Research Avenues for Pyrimidine-Based Therapeutics

The field of pyrimidine-based therapeutics is continually evolving, with several exciting research avenues emerging. One such area is the development of dual-target or multi-target inhibitors, which can simultaneously modulate multiple signaling pathways involved in complex diseases like cancer. ekb.eg The structural versatility of the pyrimidine scaffold makes it an ideal platform for designing such multi-targeted agents.

Another promising direction is the development of pyrimidine derivatives that can overcome drug resistance, a major challenge in cancer therapy. mdpi.com This can be achieved by designing compounds that bind to mutant forms of target proteins or by developing agents that inhibit resistance-conferring mechanisms.

Furthermore, the application of pyrimidine-based therapeutics is expanding beyond oncology to other areas such as neurodegenerative diseases and infectious diseases. nih.gov The ability to fine-tune the properties of pyrimidine derivatives makes them attractive candidates for developing novel treatments for a wide range of human ailments. The continued exploration of the chemical space around the pyrimidine core, coupled with advancements in translational chemical biology, holds immense promise for the future of medicine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine?

  • Methodological Answer : A stepwise approach is advised:

  • Step 1 : Begin with condensation reactions between substituted chlorophenyl precursors and pyrimidine intermediates under acidic or basic catalysis (e.g., using HCl or KOH).
  • Step 2 : Introduce the carbamoyl group via nucleophilic substitution or coupling reactions (e.g., using carbamoyl chloride derivatives).
  • Step 3 : Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield and minimize byproducts .
  • Validation : Confirm intermediate structures via 1H^1H-NMR and LC-MS before proceeding .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve the crystal lattice to confirm bond angles and substituent positions (mean C–C bond length deviation: ≤0.005 Å) .
  • Spectroscopy : 13C^{13}C-NMR for carbon backbone verification and FT-IR for functional group analysis (e.g., hydroxyl stretch at ~3200 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z vs. theoretical within ±2 ppm) .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against kinases or hydrolases (e.g., IC50_{50} determination using fluorogenic substrates) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves (1–100 µM range) .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC over 24 hours .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and optimization of this compound?

  • Methodological Answer : Integrate:

  • Quantum chemical calculations : Predict reaction pathways and transition states (e.g., DFT at B3LYP/6-31G* level) to identify energetically favorable routes .
  • Machine learning : Train models on existing pyrimidine synthesis data to predict optimal solvents/catalysts (e.g., random forest algorithms) .
  • In silico docking : Screen against target proteins (e.g., EGFR) to prioritize derivatives for synthesis .

Q. How should conflicting data from structural characterization be resolved?

  • Methodological Answer :

  • Cross-validation : Compare X-ray data with NMR/IR results (e.g., discrepancies in substituent positions resolved via Hirshfeld surface analysis) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., variable-temperature 1H^1H-NMR to identify rotamers) .
  • Crystallographic refinement : Adjust R-factors (target <0.05) and validate with residual density maps .

Q. What strategies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Process intensification : Use microreactors for precise temperature control and reduced side reactions .
  • Separation technologies : Implement centrifugal partition chromatography (CPC) for high-purity isolation .
  • Waste mitigation : Employ solvent recovery systems (e.g., distillation loops) and collaborate with certified waste management firms for halogenated byproducts .

Safety and Compliance

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment for chlorinated intermediates .
  • Waste segregation : Store halogenated waste separately in labeled containers; partner with certified disposal agencies .
  • Emergency response : Maintain neutralization kits (e.g., sodium bicarbonate for acid spills) and conduct regular hazard audits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.